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N(6)-carboxymethyllysine - 5746-04-3

N(6)-carboxymethyllysine

Catalog Number: EVT-248589
CAS Number: 5746-04-3
Molecular Formula: C8H16N2O4
Molecular Weight: 204.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N(6)-Carboxymethyllysine (CML) is a prominent example of an Advanced Glycation End-product (AGE) formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. [, , , ] CML is often found in food, particularly in heat-processed foods like bread, dairy products, and coffee. [] Within biological systems, CML accumulates in tissues during aging and at an accelerated rate in individuals with diabetes. [, , ] Its presence has been linked to various age-related diseases and diabetic complications due to its ability to alter protein structure and function. [, , , ]

Pentosidine

Compound Description: Pentosidine is a fluorescent cross-linking advanced glycation end-product (AGE). It forms through a reaction between lysine, arginine, and a reducing sugar. []

Methylglyoxal (MGO)

Compound Description: Methylglyoxal is a highly reactive dicarbonyl compound formed endogenously during glucose metabolism. It is a potent precursor to AGEs, contributing significantly to carbonyl stress. [, ]

Relevance to N(6)-Carboxymethyllysine: Both methylglyoxal and N(6)-Carboxymethyllysine are involved in the formation and accumulation of AGEs. While N(6)-Carboxymethyllysine is a well-established AGE marker, methylglyoxal represents a major precursor driving AGE formation through various reactions with proteins and lipids. [, ]

Methylglyoxal-hydroimidazolones (MG-Hs)

Compound Description: MG-Hs are a group of AGEs formed from the reaction of methylglyoxal with arginine residues. They are found in various food items, including black tea. []

Relevance to N(6)-Carboxymethyllysine: Both MG-Hs and N(6)-Carboxymethyllysine are AGEs, but they originate from different precursors and modifications. MG-Hs form through reactions with arginine, while N(6)-Carboxymethyllysine stems from lysine modification. Interestingly, in the context of black tea drying, MG-Hs are identified as the major AGE formed, surpassing N(6)-Carboxymethyllysine. []

Fructosamine

Compound Description: Fructosamine is a compound formed by the non-enzymatic reaction between glucose and the amino group of proteins, primarily albumin. It serves as a shorter-term marker of glycemic control. []

Relevance to N(6)-Carboxymethyllysine: N(6)-Carboxymethyllysine and fructosamine are interconnected in their relationship to glucose metabolism and glycation processes. While N(6)-Carboxymethyllysine represents a more stable, long-term AGE marker, fructosamine provides insights into glycemic control over a shorter timeframe. []

Glycated Albumin

Compound Description: Glycated albumin forms when glucose attaches to albumin in the blood. Like fructosamine, it reflects short to intermediate-term blood glucose levels. []

Relevance to N(6)-Carboxymethyllysine: Both glycated albumin and N(6)-Carboxymethyllysine are products of glycation reactions, but they differ in their formation kinetics and the proteins involved. N(6)-Carboxymethyllysine, a more stable AGE, offers long-term glycemic insights, while glycated albumin reflects a shorter timeframe. []

3,4‐Dihydroxyphenylacetaldehyde (DOPAL)

Compound Description: DOPAL is a reactive aldehyde and a metabolite of dopamine, generated by the enzyme monoamine oxidase (MAO). It exhibits neurotoxicity and contributes to oxidative stress. []

Relevance to N(6)-Carboxymethyllysine: While structurally distinct from N(6)-Carboxymethyllysine, DOPAL shares the characteristic of being a reactive aldehyde. Both compounds, through different pathways, can modify proteins, potentially impacting cellular function and contributing to disease processes. Interestingly, research indicates DOPAL significantly enhances collagen secretion in human cardiac fibroblasts, a process also linked to AGEs like N(6)-Carboxymethyllysine in the context of cardiac fibrosis. []

4-Hydroxynonenal (HNE)

Compound Description: 4-Hydroxynonenal, an unsaturated aldehyde, is generated through lipid peroxidation, a process driven by oxidative stress. It is known to cause cellular damage and contribute to various diseases. []

Relevance to N(6)-Carboxymethyllysine: While structurally different, both 4-Hydroxynonenal and N(6)-Carboxymethyllysine belong to the broader category of reactive compounds implicated in cellular damage and disease progression. Both can modify proteins, albeit through distinct mechanisms: HNE via lipid peroxidation and N(6)-Carboxymethyllysine through glycation. []

Overview

N(6)-carboxymethyllysine is an advanced glycation end product formed through the reaction of lysine residues with reducing sugars, primarily during the Maillard reaction. This compound is significant in both food science and human health, as it is implicated in various metabolic diseases and aging processes. N(6)-carboxymethyllysine can be found in a variety of biological materials and processed foods, where it serves as a marker for oxidative stress and glycation.

Source

N(6)-carboxymethyllysine is generated from the glycation of lysine residues in proteins, which occurs when reducing sugars react with amino acids. The formation of this compound can happen through multiple pathways, including the reaction of lysine with glyoxal, a byproduct of lipid peroxidation and carbohydrate metabolism. It is also present in various food products, particularly those that undergo high-temperature cooking processes, such as grilling and frying .

Classification

N(6)-carboxymethyllysine belongs to a class of compounds known as advanced glycation end products (AGEs). These compounds are characterized by their formation through non-enzymatic reactions between sugars and proteins or lipids. AGEs are classified based on their structure and the specific amino acids involved in their formation.

Synthesis Analysis

Methods

The synthesis of N(6)-carboxymethyllysine can be achieved through several methods:

  1. Maillard Reaction: This is the primary pathway for the formation of N(6)-carboxymethyllysine, occurring during the cooking of food when reducing sugars react with amino acids.
  2. Chemical Synthesis: Laboratory synthesis involves reacting lysine with glucose or other reducing sugars under controlled conditions. For example, one method involves refluxing a mixture of lysine and glucose in methanol with acetic acid at elevated temperatures .
  3. Biological Synthesis: In vivo synthesis occurs through metabolic pathways where lysine residues in proteins undergo glycation due to elevated glucose levels, particularly in diabetic conditions .

Technical Details

The reaction conditions for synthesizing N(6)-carboxymethyllysine typically include specific temperatures (often around 75 °C) and solvents such as methanol or acetic acid to facilitate the reaction. Analytical techniques such as mass spectrometry and nuclear magnetic resonance are used to characterize the product and confirm its identity .

Molecular Structure Analysis

Data

Chemical Reactions Analysis

Reactions

N(6)-carboxymethyllysine participates in various chemical reactions typical of amino acids and carboxylic acids:

  1. Condensation Reactions: It can react with other amino acids or proteins to form peptide bonds.
  2. Decarboxylation: Under certain conditions, it may lose carbon dioxide to form other derivatives.
  3. Reactivity with Reactive Oxygen Species: N(6)-carboxymethyllysine can undergo further modifications when exposed to reactive oxygen species, potentially leading to more complex AGEs .

Technical Details

The quantification of N(6)-carboxymethyllysine in biological samples often employs ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), allowing for precise measurement even at low concentrations .

Mechanism of Action

Process

The mechanism by which N(6)-carboxymethyllysine exerts its effects involves its interaction with cellular receptors such as the receptor for advanced glycation end products (RAGE). This interaction triggers inflammatory pathways and oxidative stress responses, contributing to cellular dysfunction associated with aging and metabolic diseases.

Data

Studies have shown that elevated levels of N(6)-carboxymethyllysine correlate with increased markers of inflammation and oxidative stress in various disease states, including diabetes and cardiovascular diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Odor: Odorless.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.

Chemical Properties

  • pH Stability: Exhibits stability across a broad pH range but may hydrolyze under strongly acidic or basic conditions.
  • Reactivity: Reacts with nucleophiles due to its electrophilic carbonyl groups.

Relevant analyses indicate that N(6)-carboxymethyllysine can be detected using various analytical methods including enzyme-linked immunosorbent assays (ELISA) that utilize specific antibodies against carboxymethylated proteins .

Applications

Scientific Uses

N(6)-carboxymethyllysine serves multiple roles in scientific research:

  1. Biomarker for Disease: It is used as a biomarker for oxidative stress and glycation-related diseases.
  2. Food Science: Its presence is monitored in processed foods to assess quality and safety.
  3. Research Tool: Employed in studies investigating the mechanisms of aging, diabetes, and cardiovascular diseases due to its role as an advanced glycation end product.

Properties

CAS Number

5746-04-3

Product Name

N(6)-carboxymethyllysine

IUPAC Name

(2S)-2-amino-6-(carboxymethylamino)hexanoic acid

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1

InChI Key

NUXSIDPKKIEIMI-LURJTMIESA-N

SMILES

C(CCNCC(=O)O)CC(C(=O)O)N

Synonyms

57294-38-9;n-boc-gamma-aminobutyricacid;Boc-4-Aminobutyricacid;Boc-GABA-OH;boc-gamma-abu-oh;4-tert-Butoxycarbonylaminobutyricacid;4-[(tert-Butoxycarbonyl)amino]butanoicacid;4-(tert-Butoxycarbonylamino)butyricacid;4-(Boc-amino)butyricacid;Boc-GABA;4-(tert-butoxycarbonylamino)butanoicacid;N-Boc-4-aminobutyricacid;4-((tert-butoxycarbonyl)amino)butanoicacid;HIDJWBGOQFTDLU-UHFFFAOYSA-N;SBB016768;4-tert-butoxycarbonylamino-butyricacid;n-tert-butoxycarbonyl-gamma-aminobutyricacid;4-[(tert-butoxy)carbonylamino]butanoicacid;Butanoicacid,4-(((1,1-dimethylethoxy)carbonyl)amino)-;butanoicacid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-;boc-4-abu-oh;boc-abu(4)-oh;AC1L6MWY;n-(boc-amino)butyricacid;KSC494S8N

Canonical SMILES

C(CCNCC(=O)O)CC(C(=O)O)N

Isomeric SMILES

C(CCNCC(=O)O)C[C@@H](C(=O)O)N

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